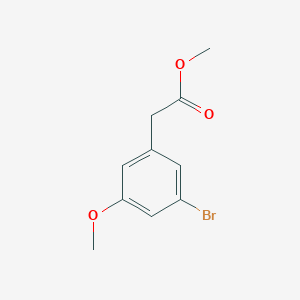

Methyl 2-(3-bromo-5-methoxyphenyl)acetate

Description

Methyl 2-(3-bromo-5-methoxyphenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a bromine atom at the 3-position and a methoxy group at the 5-position. The ester functional group enhances its utility as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure allows for versatile reactivity, particularly in nucleophilic substitution and coupling reactions, owing to the electron-withdrawing bromine and electron-donating methoxy substituents.

Properties

CAS No. |

1261476-25-8 |

|---|---|

Molecular Formula |

C10H11BrO3 |

Molecular Weight |

259.10 g/mol |

IUPAC Name |

methyl 2-(3-bromo-5-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

PUTVJWMONODWDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-5-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the bromination of methyl 2-(3-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-methoxyphenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Methyl 2-(3-bromo-5-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.

Medicine: Researchers investigate its derivatives for potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-methoxyphenyl)acetate depends on its specific application and the target molecule

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: Some derivatives may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified through similarity metrics and synthesis studies, include:

Notes:

- Positional Isomerism : The placement of bromine (3 vs. 4 or 5) significantly alters electronic effects. For example, bromine at the 3-position (target compound) creates a meta-directing effect, while bromine at 4 (as in Methyl 2-(4-bromophenyl)acetate) influences para-substitution patterns in subsequent reactions .

- Functional Group Variations : Replacing methoxy with hydroxyl (e.g., Methyl 2-(5-bromo-2-hydroxyphenyl)acetate) increases polarity and hydrogen-bonding capacity, affecting solubility and reactivity .

Physicochemical Properties

- Solubility : The methoxy group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., Methyl 2-(5-bromo-2-hydroxyphenyl)acetate), which are more water-soluble .

- Reactivity : Bromine at the 3-position facilitates Suzuki-Miyaura couplings, whereas Methyl 2-(4-bromophenyl)acetate’s para-bromine may favor Ullmann-type reactions .

Biological Activity

- Molecular Formula : C10H11BrO3

- Molar Mass : Approximately 259.10 g/mol

- Appearance : Pale-yellow to yellow-brown sticky oil or semi-solid

Structure-Activity Relationship

The biological activity of methyl 2-(3-bromo-5-methoxyphenyl)acetate may be influenced by its unique substitution pattern. Compounds with similar structures often exhibit pharmacological properties such as:

- Anti-inflammatory Activity : Brominated phenyl compounds have been associated with potential anti-inflammatory effects, which could extend to this compound.

- Antimicrobial Properties : Similar derivatives have shown promise in combating microbial infections.

- Anticancer Activity : The presence of bromine and methoxy groups in aromatic compounds has been linked to enhanced anticancer properties.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity Potential |

|---|---|---|

| 3-Bromo-5-methoxyphenethylamine | Phenethylamine structure without acetate group | Potential neuroactive effects |

| Methyl 2-(3-methoxyphenyl)acetate | Contains methoxy substituent | Moderate antibacterial activity |

| Methyl 2-(3-bromo-4-methoxyphenyl)acetate | Different methoxy position | Varying anticancer efficacy |

| Methyl 2-(3-bromo-2-methoxyphenyl)acetate | Distinct substitution pattern | Potentially unique chemical properties |

This table illustrates how variations in substitution can lead to different biological activities, suggesting that this compound may warrant further investigation.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related brominated compounds provides context for its potential biological activities:

- Antitumor Activity : A study on brominated phenolic compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a similar mechanism may be applicable to this compound .

- Antioxidant Properties : Compounds derived from marine sources, including bromophenols, exhibited significant antioxidant activity, indicating that this compound might also possess similar properties due to its structural characteristics .

- Neuroprotective Effects : Research into related methoxy-substituted phenyl compounds has indicated potential neuroprotective effects, which could be relevant for understanding the implications of this compound in neuropharmacology .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 2-(3-bromo-5-methoxyphenyl)acetate?

The synthesis typically involves a two-step process:

- Bromination and functionalization : Introduce bromine at the meta position of a methoxyphenyl precursor. For example, electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Esterification : React the resulting 2-(3-bromo-5-methoxyphenyl)acetic acid with methanol under acid catalysis (e.g., concentrated H₂SO₄) via reflux (60–80°C, 6–12 hours). Reaction completion is monitored by TLC or GC-MS .

Key considerations : Purity is ensured via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.6 ppm for methoxy, δ ~3.7 ppm for acetate methyl) and aromatic substitution patterns (e.g., coupling constants for bromine’s deshielding effects) .

- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O ester bond) .

- Mass spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (e.g., m/z 287 for C₁₀H₁₀BrO₃⁺) .

- HPLC/GC-MS : Validates purity (>95%) and resolves co-eluting impurities .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at 80–100°C in THF/H₂O, forming biaryl derivatives .

- Nucleophilic substitution : Bromine can be replaced by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Mechanistic insight : The electron-withdrawing methoxy group at the 5-position directs electrophilic substitution and stabilizes intermediates .

Advanced Research Questions

Q. How can X-ray crystallography data for this compound be refined using SHELX software?

- Data collection : Use a single-crystal diffractometer (e.g., Rigaku Oxford Diffraction) to obtain hkl files .

- Structure solution : Employ SHELXD for phase problem resolution via direct methods. For challenging cases (e.g., twinning), use SHELXL for twin refinement .

- Refinement : Iteratively adjust positional and thermal parameters in SHELXL. Key metrics:

Q. How should researchers resolve contradictions between spectroscopic and computational data?

- Case study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Compare experimental data with DFT-calculated shifts (e.g., using Gaussian09 with B3LYP/6-31G**) .

- Validation : Cross-check mass spectrometry results with isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br ratio) to confirm molecular integrity .

Mitigation : Use high-field NMR (≥500 MHz) and deuterated solvents to reduce noise .

Q. What strategies optimize palladium-catalyzed coupling reactions for derivatives of this compound?

- Catalyst selection : Pd(OAc)₂ with XPhos ligand enhances reactivity for sterically hindered substrates .

- Solvent optimization : Use toluene/DMF mixtures (3:1) to balance solubility and reaction rate.

- Temperature control : Microwave-assisted synthesis (120°C, 30 min) improves yields versus traditional reflux .

Data-driven example : A 2025 study reported 85% yield for a Suzuki coupling using 2 mol% Pd catalyst and Cs₂CO₃ base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.